3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol
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Overview
Description
3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound featuring a phenol group, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The propyl group is introduced via alkylation, often using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the nitrophenyl-pyrazole intermediate with phenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated phenols or nitrophenols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and pyrazole groups, makes it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific activities would need to be confirmed through biological assays.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The pyrazole ring is a common motif in many drugs, and modifications to the phenol and nitrophenyl groups could yield compounds with significant pharmacological activity.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its structural features may impart desirable properties such as thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-Nitrophenyl)-5-(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol: Similar structure but with a methyl group instead of a propyl group.
3-[1-(4-Nitrophenyl)-5-(1-ethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol lies in its specific substitution pattern, which can influence its reactivity and interactions. The propyl group may impart different steric and electronic properties compared to methyl or ethyl analogs, potentially leading to unique biological or chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-(4-nitrophenyl)-3-(1-propylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C21H21N5O3/c1-2-10-24-14-16(13-22-24)21-12-20(15-4-3-5-19(27)11-15)23-25(21)17-6-8-18(9-7-17)26(28)29/h3-9,11,13-14,21,27H,2,10,12H2,1H3 |
InChI Key |
KURAHJYSMCTERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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